N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide
Description
Properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-12(22)20-13-4-6-14(7-5-13)21-17(24)16(23)19-10-15-11-25-18(26-15)8-2-3-9-18/h4-7,15H,2-3,8-11H2,1H3,(H,19,23)(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYYIMLBNDMOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common approach is the enantioselective reduction of γ-nitroketones using chiral reducing agents such as diisopinocampheylchloroborane (DIP-C1™) . This step is followed by the formation of the oxalamide linkage through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Oxalamide Derivatives
Structural Comparisons
The following table highlights structural differences and similarities between the target compound and key analogs:
Key Observations :
- Spirocyclic vs.
- Functional Groups : The 4-acetamidophenyl group provides hydrogen-bonding capability distinct from the nitro group in or the chlorophenyl/thiazole moieties in HIV inhibitors .
Toxicological and Metabolic Considerations
- Metabolism: Oxalamides in undergo hydrolysis and oxidation, with high-capacity metabolic pathways minimizing toxicity risks.
- Safety: The NOEL values for S336 (100 mg/kg/day) and related compounds suggest a wide safety margin for oxalamides, though substituent-specific toxicity must be assessed .
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound is characterized by a dioxaspiro framework , which enhances its stability and interaction with biological targets. The molecular formula for this compound is , with a molecular weight of approximately 348.4 g/mol. The presence of oxalamide functional groups suggests potential interactions with various biological pathways.
| Structural Feature | Description |
|---|---|
| Dioxaspiro Framework | Provides stability and unique biological interactions |
| Oxalamide Functional Group | Enhances potential biological activity |
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities, including:
- Antimicrobial Activity : Certain oxalamides have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
- Antitumor Properties : Compounds within this class may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.
- Enzyme Inhibition : The dioxaspiro structure suggests potential interactions with enzymes involved in metabolic pathways.
These mechanisms underline the need for further research to elucidate the specific pathways through which this compound exerts its effects.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that oxalamides with similar dioxaspiro structures exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations for potential therapeutic applications.
- Cancer Cell Proliferation Inhibition : In vitro assays indicated that compounds with oxalamide functionalities could significantly reduce the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis, which was confirmed through flow cytometry analysis.
- Enzymatic Activity Modulation : Research has shown that derivatives of dioxaspiro compounds can act as enzyme inhibitors in metabolic pathways, particularly those involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
